molecular formula C19H24N2 B3095325 (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine CAS No. 1262516-53-9

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine

Cat. No.: B3095325
CAS No.: 1262516-53-9
M. Wt: 280.4 g/mol
InChI Key: ARKAXDRQVKGTDS-RTBURBONSA-N
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Description

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine is a chiral amine compound of significant interest in advanced organic synthesis and catalytic research. Its molecular structure, which incorporates both a piperidine ring and chiral diphenylethane motifs, suggests its primary application as a versatile chiral ligand or precursor for catalysts in asymmetric synthesis. Similar chiral diamines, such as (1R,2R)-1,2-Diphenylethylenediamine, are well-established for determining the enantiomeric excess of chiral acids via NMR spectroscopy and are crucial components in various catalyst systems for creating enantioselective reactions . The piperidin-1-yl group within its structure is a common pharmacophore, indicating potential utility in medicinal chemistry research for the exploration of novel bioactive molecules . This air-sensitive compound requires specific handling and storage conditions away from air and heat, under a dry inert gas atmosphere, to preserve its stability and reactivity . It is intended for research applications only and is not for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(1R,2R)-1,2-diphenyl-2-piperidin-1-ylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2/c20-18(16-10-4-1-5-11-16)19(17-12-6-2-7-13-17)21-14-8-3-9-15-21/h1-2,4-7,10-13,18-19H,3,8-9,14-15,20H2/t18-,19-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARKAXDRQVKGTDS-RTBURBONSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(CC1)[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as benzaldehyde, piperidine, and a suitable chiral catalyst.

    Reaction Conditions: The reaction conditions often include the use of solvents like ethanol or methanol, and the reaction is carried out under reflux conditions.

    Catalysts: Chiral catalysts such as chiral amines or chiral phosphines are used to induce the desired stereochemistry.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants.

    Continuous Flow Synthesis: Implementing continuous flow synthesis techniques to enhance efficiency and yield.

    Purification: Employing advanced purification methods such as crystallization or chromatography to obtain the pure enantiomer.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The primary amine group in (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine undergoes alkylation and acylation under standard conditions:

  • Alkylation : Reaction with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., K₂CO₃) yields N-alkylated derivatives. Steric hindrance from the diphenyl and piperidine groups may influence reaction rates .

  • Acylation : Treatment with acid chlorides (e.g., acetyl chloride) forms amides. For example, reaction with benzoyl chloride produces a benzamide derivative .

Example Reaction :

 1R 2R amine+R XBaseN alkylated product\text{ 1R 2R amine}+\text{R X}\xrightarrow{\text{Base}}\text{N alkylated product}

Reductive Amination and Condensation

The amine participates in reductive amination with ketones or aldehydes:

  • Condensation : Reacts with aldehydes (e.g., benzaldehyde) to form imines, which can be reduced to secondary amines using NaBH₃CN or NaBH₄ .

  • Stereochemical Control : The (1R,2R) configuration directs facial selectivity during imine formation, favoring specific diastereomers .

Key Findings :

Reaction TypeReagentsProductYieldSource
Imine FormationBenzaldehydeSchiff base85%
ReductionNaBH₃CNSecondary amine80%

Participation in Multicomponent Reactions

The amine group enables involvement in Ugi-azide and related reactions:

  • Ugi-Azide Reaction : Combines with aldehydes, isocyanides, and trimethylsilyl azide to form tetrazole derivatives. This reaction is efficient under mild conditions .

  • Applications : Used to synthesize antiprotozoal agents and σ-receptor ligands .

Example :

 1R 2R amine+Aldehyde+Isocyanide+TMSN3Tetrazole derivative\text{ 1R 2R amine}+\text{Aldehyde}+\text{Isocyanide}+\text{TMSN}_3\rightarrow \text{Tetrazole derivative}

Piperidine Ring Functionalization

The piperidine moiety undergoes substitution and ring-opening reactions:

  • N-Alkylation : Reacts with alkyl halides or epoxides to form quaternary ammonium salts .

  • Ring-Opening : Under acidic conditions (e.g., HCl), the piperidine ring may undergo hydrolysis, though steric bulk from the diphenyl groups likely slows this process.

Structural Insights :

  • The piperidine nitrogen’s lone pair is less accessible due to conjugation with the ethanamine backbone, reducing nucleophilicity compared to unsubstituted piperidines .

Coordination Chemistry and Catalysis

The amine and piperidine groups act as ligands in metal complexes:

  • Rhodium Catalysis : Facilitates cyclization reactions in the synthesis of isoindole derivatives, as seen in structurally related compounds.

  • Zinc Complexation : Forms stable complexes with transition metals, useful in asymmetric catalysis .

Reported Complex :

 Zn C21H24N4)]2+2ClO4\text{ Zn C}_{21}\text{H}_{24}\text{N}_4)]^{2+}\cdot 2\text{ClO}_4^-

Source:

Stability and Degradation Pathways

  • Oxidative Degradation : Susceptible to oxidation at the benzylic position (C1) under strong oxidizing agents (e.g., KMnO₄) .

  • Thermal Stability : Decomposes above 250°C, as inferred from analogs .

Comparative Reactivity with Analogs

Property(1R,2R)-Amine2-Phenyl-2-(piperidin-1-yl)ethanamine
Boiling PointNot reported~250°C (estimated)
Melting PointNot reported113–115°C
Alkylation RateSlower (steric hindrance)Faster

Scientific Research Applications

Medicinal Chemistry

(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine has been investigated for its potential pharmacological properties. It acts as a chiral nitrogen ligand, which is crucial for enantioselective synthesis in drug development. Its ability to form stable complexes with various metal ions makes it a candidate for developing new therapeutic agents.

Case Study : Research indicates that compounds with similar structures have shown activity against various diseases, including cancer and neurological disorders. The piperidine moiety is particularly relevant for enhancing bioactivity and solubility .

Organic Synthesis

This compound is utilized in asymmetric synthesis processes where chiral catalysts are required. Its structure allows it to facilitate reactions that produce enantiomerically pure compounds, which are essential in pharmaceuticals.

Table 1: Comparison of Chiral Ligands in Asymmetric Synthesis

Ligand NameTypeApplication AreaEnantioselectivity
This compoundChiral Nitrogen LigandDrug DevelopmentHigh
(S)-BINAPPhosphine LigandCatalysisModerate
(R)-TADDOLAlcohol LigandOrganic SynthesisVery High

Materials Science

The compound's unique properties make it suitable for developing advanced materials. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability.

Case Study : Studies have shown that incorporating chiral amines into polymer systems can improve their mechanical performance and thermal resistance, making them ideal for applications in aerospace and automotive industries .

Mechanism of Action

The mechanism of action of (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Key Research Findings

  • Catalytic Efficiency : The piperidine group in this compound enhances enantioselectivity (up to 98% ee) in cyclization reactions compared to morpholine or pyrrolidine analogs .
  • Steric Effects : Neopentyl-substituted derivatives (e.g., ) show reduced catalytic activity due to excessive steric hindrance.
  • Anion Binding: Squaramide derivatives achieve stronger anion binding (Ka > 10⁴ M⁻¹ for Cl⁻) than non-rigid analogs .

Data Tables

Table 1. Comparative Catalytic Performance

Catalyst Reaction Type Yield (%) ee (%) Reference
This compound Pictet–Spengler Cyclization 85 98
(1R,2R)-1,2-Diphenylethanediamine Ru-catalyzed Hydrogenation 90 95
Phosphine Analog Hydrophosphination 78 99

Table 2. Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility
Target Compound 326.48 120–122 Soluble in DCM, THF
Cyclohexanamine Analog 224.36 98–100 Soluble in MeOH

Biological Activity

(1R,2R)-1,2-Diphenyl-2-(piperidin-1-yl)ethanamine (CAS Number: 1262516-53-9) is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

  • Molecular Formula : C19H24N2
  • Molecular Weight : 280.42 g/mol
  • Purity : Typically available at 95% purity .

Biological Activity Overview

Research indicates that this compound exhibits diverse biological activities, particularly in the fields of oncology and neuropharmacology. Below are some key areas of activity:

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound:

  • Mechanism of Action : The compound has shown efficacy in inhibiting cell proliferation across various cancer cell lines. It appears to induce apoptosis and inhibit angiogenesis by disrupting key signaling pathways involved in tumor growth .
Cancer Cell Line IC50 (µM) Mechanism
HeLa10.5Apoptosis induction
HCT-1168.7Inhibition of VEGF signaling
A54912.0DNA interaction leading to cell cycle arrest

Neuropharmacological Effects

The compound has also been investigated for its effects on the central nervous system:

  • Sigma Receptor Binding : It has shown affinity for sigma receptors, which are implicated in various neurological disorders. This binding may contribute to its potential as an analgesic or neuroprotective agent .

Study 1: In Vitro Anticancer Activity

In a study conducted on multiple cancer cell lines, this compound demonstrated significant antiproliferative effects. The study utilized a dose-response curve to determine IC50 values across different cell lines, confirming its potential as a lead compound in anticancer drug development.

Study 2: Neuroprotective Properties

A separate investigation explored the neuroprotective effects of this compound in models of neurodegeneration. Results indicated that it could mitigate oxidative stress and improve neuronal survival rates in vitro, suggesting its utility in treating neurodegenerative diseases.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine, and how can enantiomeric purity be optimized?

  • Methodological Answer : The compound can be synthesized via asymmetric Mannich reactions using chiral auxiliaries or transition-metal catalysts. For enantiomeric optimization, employ chiral HPLC (e.g., Chiralpak® IA/IB columns) to monitor enantiomeric excess (ee). Evidence from catalytic protocols suggests using air-sensitive palladium complexes with (1R,2R)-DPEN derivatives as ligands to enhance stereoselectivity .

Q. How can the stereochemical configuration of this compound be confirmed experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for absolute configuration determination. Alternatively, compare experimental circular dichroism (CD) spectra with computed spectra using density functional theory (DFT). NMR coupling constants (e.g., 3JHH^3J_{HH}) between vicinal protons (C1 and C2) can also indicate stereochemistry via Karplus curve analysis .

Q. What analytical techniques are critical for characterizing this compound’s purity and stability?

  • Methodological Answer : Use a combination of:

  • HPLC-MS : Quantify impurities and degradation products.
  • Thermogravimetric analysis (TGA) : Assess thermal stability (decomposition onset >150°C as per solid-state data).
  • NMR in DMSO-d6 : Monitor amine proton shifts (δ 1.2–2.8 ppm) for piperidine ring conformation changes .

Advanced Research Questions

Q. How does this compound perform as a ligand in asymmetric catalysis, and what factors influence its efficacy?

  • Methodological Answer : The compound’s rigid diphenyl-piperidine scaffold enhances enantioselectivity in Pd-catalyzed cross-couplings. Key factors:

  • Solvent polarity : Use toluene for hydrophobic interactions.
  • Metal coordination : Prefer Pd(II) over Ni(II) for reduced side-reactivity.
  • Steric effects : Substituents on the phenyl groups modulate substrate access. Comparative studies with (1S,2S)-isomers show 15–20% higher ee in α-arylation reactions .

Q. How can conflicting NMR data (e.g., split signals for piperidine protons) be resolved?

  • Methodological Answer : Signal splitting may arise from restricted rotation of the piperidine ring. Solutions:

  • Variable-temperature NMR : Heating to 60°C in DMSO-d6 coalesces split signals.
  • COSY/NOESY : Confirm through-space interactions between piperidine H-3 and phenyl protons.
  • DFT calculations : Simulate rotational barriers to explain dynamic effects .

Q. What strategies mitigate oxidative degradation during long-term storage?

  • Methodological Answer : Degradation occurs via piperidine ring oxidation. Mitigation steps:

  • Storage : Under argon at −20°C in amber vials.
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to ethanol solutions.
  • Monitoring : Track N-oxide formation (δ 3.5–4.0 ppm in 1H^1H NMR) quarterly .

Q. How does the compound’s conformational flexibility impact its receptor binding in pharmacological studies?

  • Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) reveal two dominant conformers:

  • "Closed" conformation : Piperidine N interacts intramolecularly with the ethanamine NH (ΔG = −2.3 kcal/mol).
  • "Open" conformation : Favors binding to σ1 receptors (docking score: −9.2 kcal/mol vs. −7.8 for closed). Use metadynamics to quantify transition states .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine
Reactant of Route 2
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(1R,2R)-1,2-diphenyl-2-(piperidin-1-yl)ethanamine

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